molecular formula C12H13N3O B1384129 2-(Benzylamino)-6-methylpyrimidin-4-ol CAS No. 88637-00-7

2-(Benzylamino)-6-methylpyrimidin-4-ol

Cat. No.: B1384129
CAS No.: 88637-00-7
M. Wt: 215.25 g/mol
InChI Key: FZSLPJLMECZUHA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-6-methylpyrimidin-4-ol is an organic compound characterized by a pyrimidine ring substituted with a benzylamino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position

Mechanism of Action

Target of Action

The primary target of 2-(Benzylamino)-6-methylpyrimidin-4-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome separation during cell division .

Mode of Action

This compound interacts with tubulin, disrupting its polymerization . This disruption affects the formation and stability of microtubules, which are essential for various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a part of the larger cellular cytoskeleton network. This network is involved in numerous biochemical pathways, including cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin polymerization, this compound can potentially affect these pathways, leading to various downstream effects such as cell cycle arrest or apoptosis .

Pharmacokinetics

Its metabolism could involve various enzymes, potentially including cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of this compound’s action primarily stem from its disruption of tubulin polymerization. This disruption can lead to the destabilization of microtubules, affecting various cellular processes and potentially leading to cell cycle arrest or apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. For example, the presence of certain cytochrome P450 enzymes could affect the metabolism of the compound, influencing its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyrimidine and benzylamine.

    Nucleophilic Substitution: The 2-chloro-6-methylpyrimidine undergoes nucleophilic substitution with benzylamine to form 2-(benzylamino)-6-methylpyrimidine.

    Hydroxylation: The intermediate is then subjected to hydroxylation at the 4-position, often using reagents like sodium hydroxide or other suitable bases under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzylamino group.

    Substitution: The benzylamino group can participate in substitution reactions, potentially forming new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles can be introduced under appropriate conditions, often using catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-(benzylamino)-6-methylpyrimidin-4-one, while reduction could produce 2-(benzylamino)-6-methylpyrimidin-4-amine.

Scientific Research Applications

2-(Benzylamino)-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group at the 4-position.

    2-(Benzylamino)-6-chloropyrimidine: Similar structure but with a chlorine atom at the 6-position instead of a methyl group.

    2-(Phenylamino)-6-methylpyrimidin-4-ol: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-(Benzylamino)-6-methylpyrimidin

Properties

IUPAC Name

2-(benzylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-11(16)15-12(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSLPJLMECZUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223442
Record name 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88637-00-7
Record name 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88637-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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